4-Chloro-6-methoxyquinoline-3-carboxylic acid
Overview
Description
4-Chloro-6-methoxyquinoline-3-carboxylic acid is a compound that contains a carboxylic acid group and an ester group . It can react with bases to form corresponding salts . It is often used as an intermediate for synthesizing other compounds and is commonly used as a reagent or starting material in organic synthesis .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methoxyquinoline-3-carboxylic acid is C10H8ClNO . It has a molecular weight of 193.63 . The SMILES string representation is ClC1=CC=NC2=C1C=C(OC)C=C2 .Physical And Chemical Properties Analysis
4-Chloro-6-methoxyquinoline-3-carboxylic acid is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Applications in Organic Chemistry :
- Cannizzaro reaction : A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines revealed the simultaneous redox and methoxylation processes, producing 2-methoxyquinoline-3-carboxylic acids among other products (Kumar, Shankar, & Rajendran, 2012).
- Improved Synthesis Methods : An improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, offering better yield and reproducibility than previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).
Pharmaceutical and Medicinal Chemistry :
- Antimicrobial Screening : Research on thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substitutedphenyldiazenyl)phenol demonstrated antimicrobial activity against various microorganisms (Rana, Mistry, & Desai, 2008).
- Anti-inflammatory and Analgesic Properties : Synthesized 4-anilinoquinoline-3-carboxylic acids and their esters showed significant anti-inflammatory and analgesic activities, comparable to indomethacin (Pellerano et al., 1990).
Analytical and Detection Applications :
- Fluorescence Properties : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, displayed strong fluorescence in a wide pH range and was proposed as a fluorescent labeling reagent (Hirano et al., 2004).
Chemical Characterization and Reactions :
- Gas Phase Reactions in Mass Spectrometry : The behavior of substituted isoquinolines, including 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, in ion trap and triple quadrupole mass spectrometers after electrospray ionization was explored (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Synthetic Utility in Organic Compounds :
- Synthesis of Quinoline Derivatives : A study on the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate was conducted, optimizing the reaction conditions for better yield (Jiang, 2010).
Safety And Hazards
The safety information for 4-Chloro-6-methoxyquinoline-3-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZOKWFJQCRERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591475 | |
Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
CAS RN |
179024-72-7 | |
Record name | 4-Chloro-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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